5-(2-Oxopropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities. This particular compound features a ketone functional group at the 2-position and a propyl substituent at the 5-position, which can influence its reactivity and biological properties.
The compound can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. Research has shown that derivatives of pyrrolidin-2-one, including 5-(2-oxopropyl)pyrrolidin-2-one, have potential applications in drug discovery and development due to their pharmacological properties .
5-(2-Oxopropyl)pyrrolidin-2-one is classified as a pyrrolidine derivative and more specifically as a 2-oxo-pyrrolidine. It falls under the broader category of heterocyclic compounds, which are characterized by the presence of atoms other than carbon in their ring structure.
The synthesis of 5-(2-oxopropyl)pyrrolidin-2-one can be accomplished through several methods:
The synthesis typically involves several steps, including protection-deprotection strategies when necessary, purification processes like crystallization or chromatography, and characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity.
The molecular structure of 5-(2-oxopropyl)pyrrolidin-2-one features a five-membered ring containing one nitrogen atom and a carbonyl group. The structural formula can be represented as follows:
Key structural data include:
5-(2-Oxopropyl)pyrrolidin-2-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 5-(2-oxopropyl)pyrrolidin-2-one largely depends on its biological target. For instance, compounds with similar structures have been shown to interact with various receptors in the central nervous system or exhibit anti-inflammatory properties.
Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors . Detailed studies using techniques such as X-ray crystallography and molecular docking simulations provide insights into binding affinities and interaction modes with biological targets.
Relevant analyses include spectroscopic methods (NMR, IR) for confirming functional groups and purity assessments through high-performance liquid chromatography.
5-(2-Oxopropyl)pyrrolidin-2-one has potential applications in various fields:
Hyperprolinemia Type II (HPII) is an inborn error of metabolism caused by pathogenic variants in the ALDH4A1 gene, leading to deficient Δ-1-pyrroline-5-carboxylate (P5C) dehydrogenase activity. This deficiency results in toxic accumulations of P5C, an intermediate in proline catabolism. The cyclic imine P5C spontaneously reacts with endogenous electrophiles, forming stable adducts that serve as diagnostic biomarkers for HPII [1] [3].
5-(2-Oxopropyl)pyrrolidin-2-one (2-OPC, m/z 170.0823) is generated through a non-enzymatic reaction between accumulating P5C and acetoacetic acid. This adduct is structurally characterized as (2R)-5-(2-oxopropyl)pyrrolidine-2-carboxylic acid. Untargeted metabolomics of HPII patient plasma reveals significantly elevated levels of 2-OPC (features A and B) compared to controls or Hyperprolinemia Type I (HPI) patients. Its identification employs a multi-technique approach:
Table 1: Key Biomarkers in HPII Patient Plasma
Feature | m/z | Retention Time (min) | Identity | Fold Change vs. Controls |
---|---|---|---|---|
A | 170.0823 | 1.16 | 2-OPC (4cis) | >10× |
B | 170.0823 | 1.19 | 2-OPC (4trans) | >10× |
C | 172.0615 | 0.82 | CPC* | 3–5× |
*CPC = (2R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid (derived from P5C + malonic acid) [1].
P5C exists in equilibrium with glutamate-5-semialdehyde and adopts a nucleophilic enamine tautomer. This reactivity drives spontaneous adduct formation:
1,3-Dicarbonyl compounds act as carbon-centered electrophiles due to keto-enol tautomerism. Their reactivity with cyclic imines like P5C follows predictable kinetics and stereochemistry.
Table 2: Reaction Kinetics of P5C with 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl Compound | Product | Rate Constant (k, M⁻¹s⁻¹) | Primary MS Fragment (m/z) |
---|---|---|---|
Acetoacetic acid | 2-OPC | 3.2 × 10⁻² | 114.0547 ([P5C + H]⁺) |
Malonic acid | CPC | 1.8 × 10⁻² | 128.0703 (neutral loss: CO₂ + H₂) |
Δ-1-Pyrroline-6-carboxylate (P6C), accumulating in pyridoxine-dependent epilepsy (PDE-ALDH7A1), undergoes analogous reactions:
Table 3: Structural and Metabolic Comparison of P5C vs. P6C Adducts
Parameter | P5C + Acetoacetate → 2-OPC | P6C + Acetoacetate → 6-OPP |
---|---|---|
Ring size | 5-membered pyrrolidine | 6-membered piperidine |
Molecular formula | C₇H₁₁NO₃ | C₈H₁₃NO₃ |
m/z ([M-H]⁻) | 170.0823 | 184.0979 |
Relative reactivity | 1.0 (reference) | 0.6 |
Associated disorder | Hyperprolinemia Type II | Pyridoxine-dependent epilepsy |
Terminology and Structural Specifications
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9